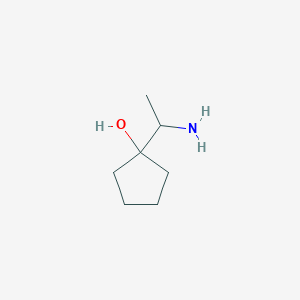

1-(1-Aminoethyl)cyclopentan-1-ol

Description

1-(1-Aminoethyl)cyclopentan-1-ol is an amino alcohol derivative featuring a cyclopentanol backbone substituted with a 1-aminoethyl group. Amino alcohols are critical in medicinal chemistry due to their dual functional groups, enabling roles as chiral building blocks, intermediates in drug synthesis, and modulators of biological activity. The aminoethyl group introduces basicity and hydrogen-bonding capacity, influencing solubility, reactivity, and interactions with biological targets .

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

1-(1-aminoethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C7H15NO/c1-6(8)7(9)4-2-3-5-7/h6,9H,2-5,8H2,1H3 |

InChI Key |

YZJSSXNHKXUVML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CCCC1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminoethyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(1-oxoethyl)cyclopentan-1-ol, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 1-(1-Aminoethyl)cyclopentan-1-ol may involve catalytic hydrogenation of the ketone precursor. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminoethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the compound can lead to the formation of cyclopentanol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 or LiAlH4 in THF.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: 1-(1-oxoethyl)cyclopentan-1-ol or 1-(1-carboxyethyl)cyclopentan-1-ol.

Reduction: Cyclopentanol derivatives.

Substitution: Various substituted cyclopentan-1-ol derivatives.

Scientific Research Applications

1-(1-Aminoethyl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminoethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)

- Molecular Formula: C₉H₁₉NO

- Molecular Weight : 157.25 g/mol

- Key Features: A four-carbon aminobutyl chain replaces the aminoethyl group, increasing lipophilicity and steric bulk. High purity (≥95%) and stability make it suitable for pharmaceutical synthesis and material science applications .

- Applications :

1-Methylcyclopentanol (CAS 1462-03-9)

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- Key Features: Lacks an amino group, reducing reactivity in nucleophilic reactions. Simpler structure with a single methyl substituent, often used as a solvent or intermediate in organic synthesis .

- Applications :

1-[(Benzylamino)methyl]cyclopentan-1-ol (CAS 1310294-44-0)

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol

1-(Hydroxymethyl)cyclopentan-1-ol (CAS 74397-18-5)

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- Key Features :

- Applications :

Comparative Data Table

*Hypothetical data inferred from structural analogs.

Key Research Findings

- Steric and Electronic Effects: Longer alkyl chains (e.g., aminobutyl in ) enhance lipophilicity but reduce solubility in aqueous media compared to aminoethyl derivatives .

- Biological Activity: Aminoethyl-substituted compounds are more likely to interact with amine receptors (e.g., GPCRs) than hydroxylated analogs .

- Safety Profile: Aminoalkyl derivatives (e.g., ) require stringent handling due to respiratory toxicity, whereas simpler analogs like 1-methylcyclopentanol pose lower risks .

Biological Activity

1-(1-Aminoethyl)cyclopentan-1-ol, a chiral compound, has garnered attention for its potential biological activities, particularly in the realm of neurotransmitter regulation and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

1-(1-Aminoethyl)cyclopentan-1-ol is characterized by the presence of both amino and hydroxyl functional groups, which enable it to form hydrogen bonds and engage in electrostatic interactions with various biological macromolecules. Its stereochemistry is crucial for its biological activity, influencing binding affinities and interactions with target proteins.

The compound primarily acts by inhibiting phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of catecholamines such as norepinephrine and epinephrine. This inhibition can lead to altered levels of these neurotransmitters, impacting physiological processes such as mood regulation and cardiovascular function.

Biological Activity Overview

Research indicates that 1-(1-Aminoethyl)cyclopentan-1-ol exhibits several notable biological activities:

Case Studies

Several studies have investigated the effects of 1-(1-Aminoethyl)cyclopentan-1-ol or its analogs:

- Neurotransmitter Studies : A study demonstrated that compounds similar to 1-(1-Aminoethyl)cyclopentan-1-ol could significantly influence serotonin receptor activity, which is crucial for mood regulation. The findings suggest that this compound might be beneficial in developing antidepressants .

- Cytotoxicity Assessment : Research on β-aminoketones revealed moderate cytotoxicity against human tumor cell lines such as HeLa and MCF-7. While direct studies on 1-(1-Aminoethyl)cyclopentan-1-ol were not detailed, the structural similarities imply potential antitumor properties .

- Pharmacological Applications : The compound has been explored for its role as a precursor in drug development due to its ability to interact with various biological targets. Its chiral nature may enhance the specificity and efficacy of drugs derived from it .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.